![molecular formula C25H30N4O3S B2739289 (Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide CAS No. 521283-33-0](/img/structure/B2739289.png)
(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It requires understanding of the compound’s reactivity and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Biological Activity
The compound has been explored for its synthesis methods and potential biological activities. For instance, studies have shown that derivatives of similar compounds, through specific reactions, can yield products with significant anti-inflammatory and antimicrobial activities. These findings highlight the compound's relevance in developing new therapeutic agents and its potential role in medicinal chemistry (Ahmed, 2017).
Metabolic Pathways and Enzyme Interactions
Research has also delved into the metabolic pathways and enzyme interactions involving similar compounds. For example, studies on related compounds like zonisamide have uncovered the roles of liver cytosols and enzymes like aldehyde oxidase in their reductive metabolism. These insights are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drugs based on this compound (Sugihara et al., 1996).
Antidepressant Properties
Investigations into novel piperidine derivatives, which share structural similarities with the compound , have identified significant anti-acetylcholinesterase (anti-AChE) activity. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's, where AChE inhibitors can play a therapeutic role (Sugimoto et al., 1990).
Antimicrobial Activity
Further research on novel thiazole, pyridone, and chromene derivatives bearing sulfonamido moieties, related to the core structure of the compound, has shown promising antimicrobial properties. This emphasizes the compound's potential in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Darwish et al., 2014).
Potential in Neuroscience
The compound's relevance extends to neuroscience, where analogs have been studied as inhibitors of specific receptors or enzymes, such as the cannabinoid receptor antagonists. This research paves the way for the compound's use in studying brain receptor activities and developing treatments for related disorders (Lan et al., 1999).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It includes toxicity information and safety precautions.
Future Directions
This involves predicting or proposing future research directions. For a drug, this could involve suggesting new diseases to treat. For a less-studied compound, this could involve proposing new reactions or properties to study.
properties
IUPAC Name |
(Z)-2-cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-3-29(4-2)33(31,32)22-13-14-24(28-15-9-6-10-16-28)23(18-22)27-25(30)21(19-26)17-20-11-7-5-8-12-20/h5,7-8,11-14,17-18H,3-4,6,9-10,15-16H2,1-2H3,(H,27,30)/b21-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVYGASLSPZULK-FXBPSFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)C(=CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)/C(=C\C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

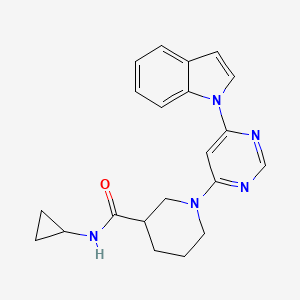
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2739207.png)
![N-[1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]prop-2-enamide](/img/structure/B2739208.png)
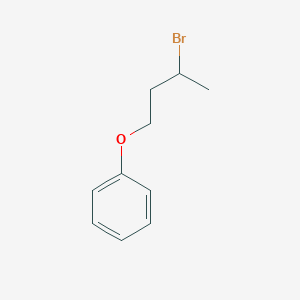
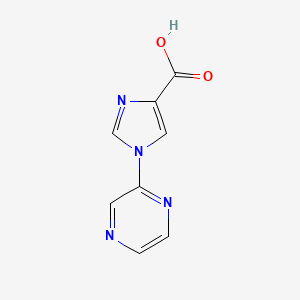
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide](/img/structure/B2739214.png)
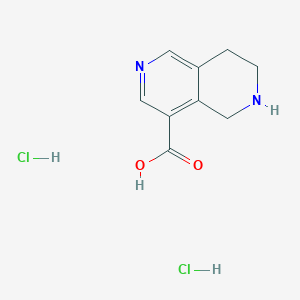
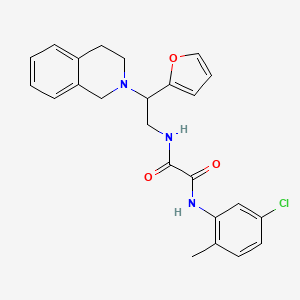
![2-[(Dimethylamino)methylidene]-5-(furan-2-yl)cyclohexane-1,3-dione](/img/structure/B2739218.png)
![5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2739219.png)
![ethyl 2-((Z)-2-(cinnamoylimino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739220.png)
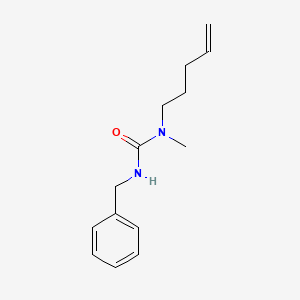
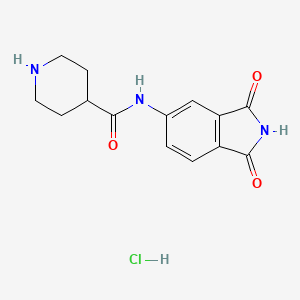
![4-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2739228.png)